molecular formula C13H21N3 B1525810 1-(4-aminophenyl)-N,N-dimethylpiperidin-3-amine CAS No. 1007869-61-5

1-(4-aminophenyl)-N,N-dimethylpiperidin-3-amine

Cat. No.: B1525810
CAS No.: 1007869-61-5
M. Wt: 219.33 g/mol
InChI Key: SQTUPDJOXRJLPO-UHFFFAOYSA-N
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Description

1-(4-aminophenyl)-N,N-dimethylpiperidin-3-amine is an organic compound that features a piperidine ring substituted with an aminophenyl group and two methyl groups on the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-aminophenyl)-N,N-dimethylpiperidin-3-amine typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.

    Introduction of the Aminophenyl Group: The aminophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable aminophenyl halide reacts with the piperidine ring.

    Methylation of the Nitrogen Atom: The final step involves the methylation of the nitrogen atom using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with considerations for scalability, cost-effectiveness, and environmental impact. Continuous flow reactors and catalytic processes may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

1-(4-aminophenyl)-N,N-dimethylpiperidin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially leading to the formation of reduced amine derivatives.

    Substitution: The aminophenyl group can participate in electrophilic aromatic substitution reactions, such as nitration or sulfonation, to introduce additional functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products Formed

    Oxidation: N-oxides or hydroxylated derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Nitro or sulfonated derivatives.

Scientific Research Applications

1-(4-aminophenyl)-N,N-dimethylpiperidin-3-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.

    Biology: Investigated for its potential as a ligand in receptor binding studies and as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-aminophenyl)-N,N-dimethylpiperidin-3-amine involves its interaction with molecular targets such as receptors or enzymes. The aminophenyl group may facilitate binding to specific sites, while the piperidine ring provides structural stability. The compound may modulate biological pathways by acting as an agonist or antagonist, depending on the target.

Comparison with Similar Compounds

Similar Compounds

    2-Phenethylamines: These compounds share a similar structural motif and are known for their biological activity, particularly in the central nervous system.

    Benzothiazoles: Substituted benzothiazoles with aminophenyl groups exhibit antimicrobial and other biological activities.

Uniqueness

1-(4-aminophenyl)-N,N-dimethylpiperidin-3-amine is unique due to its specific combination of a piperidine ring and an aminophenyl group, which imparts distinct chemical and biological properties

Properties

IUPAC Name

1-(4-aminophenyl)-N,N-dimethylpiperidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3/c1-15(2)13-4-3-9-16(10-13)12-7-5-11(14)6-8-12/h5-8,13H,3-4,9-10,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQTUPDJOXRJLPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCCN(C1)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20732472
Record name 1-(4-Aminophenyl)-N,N-dimethylpiperidin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20732472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1007869-61-5
Record name 1-(4-Aminophenyl)-N,N-dimethylpiperidin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20732472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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